molecular formula C10H13N3O2 B13177635 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13177635
M. Wt: 207.23 g/mol
InChI Key: QEDCKZMMQJGEMG-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a 4-hydroxy-2-methylpyrrolidine substituent at the 2-position of the pyrimidine ring and an aldehyde group at the 5-position. The pyrrolidine moiety introduces a chiral center and hydroxyl functionality, which can influence hydrogen bonding, solubility, and stereochemical outcomes in reactions.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(4-hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O2/c1-7-2-9(15)5-13(7)10-11-3-8(6-14)4-12-10/h3-4,6-7,9,15H,2,5H2,1H3

InChI Key

QEDCKZMMQJGEMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C2=NC=C(C=N2)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of substituted pyrimidines with pyrrolidine derivatives under controlled conditions. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid (p-TSA) in ionic liquid media .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of sulfonic acid maintained-hydroxyapatite-encapsulated-γ-Fe2O3 as a catalyst . These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyrrolidines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR), leading to its cytotoxic and antimicrobial effects . The pyrimidine ring plays a crucial role in binding to the active sites of these enzymes, thereby disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carbaldehyde derivatives vary widely based on substituents at the 2-position. Below is a detailed comparison of structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Compound Name (CAS No.) Substituent at Pyrimidine 2-Position Molecular Formula Molecular Weight Key Features
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde 4-Hydroxy-2-methylpyrrolidine C₁₁H₁₅N₃O₂ 221.26 Chiral center, hydroxyl group for H-bonding; used in asymmetric catalysis .
2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde (CAS: N/A) tert-Butyldimethylsilylethynyl C₁₄H₂₀N₂OSi 276.42 Bulky silyl group enhances steric hindrance; applied in enantioselective autocatalysis .
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 770-31-0) Methylthio and amino groups C₆H₇N₃OS 185.21 Amino and thioether groups enable nucleophilic substitutions; precursor in heterocyclic synthesis .
2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) 2,5-Difluorophenyl C₁₁H₆F₂N₂O 220.18 Electron-withdrawing fluorine atoms alter reactivity; logP = 2.23 .
2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde (CAS: 954226-94-9) Pyridin-2-yl C₁₀H₇N₃O 185.18 Aromatic nitrogen enhances coordination capacity; used in metal-ligand complexes .
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde (CAS: 223609-33-4) 3,3-Dimethylbut-1-ynyl C₁₁H₁₂N₂O 188.23 Alkyne group allows click chemistry modifications .

Physicochemical Properties

  • Solubility : Hydrophilic substituents (e.g., hydroxyl in the target compound) improve aqueous solubility, while hydrophobic groups (e.g., tert-butyldimethylsilylethynyl) reduce it .
  • LogP : The target compound (estimated LogP ~1.5) is less lipophilic than 2-(2,5-difluorophenyl)pyrimidine-5-carbaldehyde (LogP = 2.23) due to its polar hydroxyl group .
  • Chirality : The 4-hydroxy-2-methylpyrrolidine group introduces a chiral center, unlike achiral analogs like 2-(pyridin-2-yl)pyrimidine-5-carbaldehyde .

Key Research Findings

Steric and Electronic Effects : Bulky substituents (e.g., tert-butyldimethylsilylethynyl) in pyrimidine-5-carbaldehydes enhance enantioselectivity in autocatalytic reactions by restricting molecular conformations .

Chiral Induction: The hydroxyl group in the target compound’s pyrrolidine ring enables stereochemical control, whereas achiral aldehydes require external chiral initiators (e.g., amino acids) to achieve high ee .

Diverse Applications : Fluorinated and glycosylated derivatives demonstrate the scaffold’s adaptability in medicinal chemistry, while alkyne-functionalized analogs (e.g., CAS 223609-33-4) enable modular derivatization via click chemistry .

Biological Activity

2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a hydroxylated pyrrolidine group and an aldehyde functional group. Its molecular formula is C10_{10}H12_{12}N4_{4}O, and it has a molecular weight of approximately 204.23 g/mol.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, compounds similar to 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Cytotoxicity and Antitumor Activity

Research has demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. For example, studies have shown that related pyrimidine derivatives exhibit potent antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells, with IC50_{50} values in the nanomolar range . The proposed mechanism includes the induction of apoptosis and oxidative stress in tumor cells.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Some studies have indicated that pyrimidine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which may be beneficial in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde. The results showed that this compound inhibited the growth of S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Study 2: Antitumor Activity

In vitro tests on human cancer cell lines revealed that the compound induced significant apoptosis in breast adenocarcinoma cells. The study reported an IC50_{50} value of approximately 50 nM after 48 hours of treatment, highlighting its potential as an anticancer agent .

The biological activity of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways essential for pathogen survival.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death through caspase activation and mitochondrial dysfunction.
  • Antioxidant Activity : The hydroxyl group in the pyrrolidine ring may contribute to its antioxidant properties, reducing oxidative stress in neuronal cells.

Data Tables

Activity Type Target IC50_{50} (nM)MIC (µg/mL)
AntimicrobialStaphylococcus aureus-32
CytotoxicityBreast adenocarcinoma50-
CytotoxicityGlioblastoma multiforme<100-

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